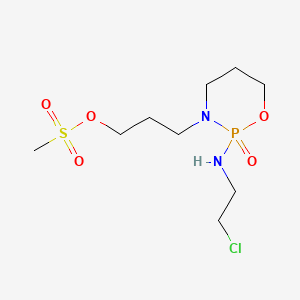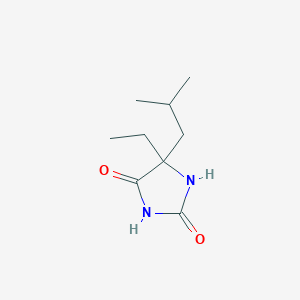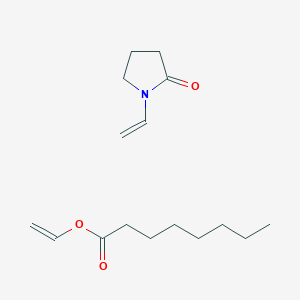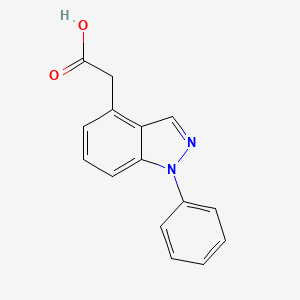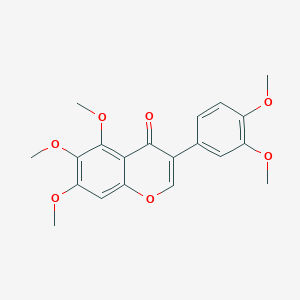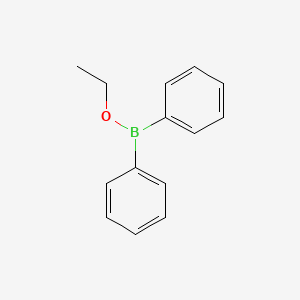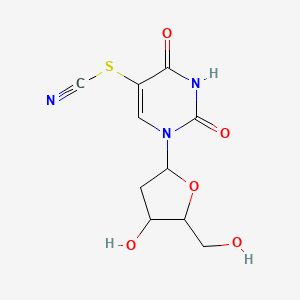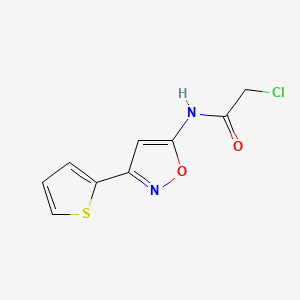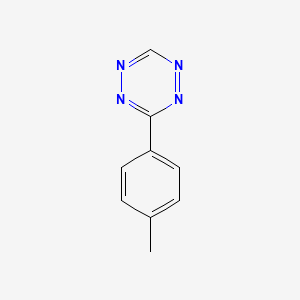
1,2,4,5-Tetrazine, 3-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrazine, 3-(4-methylphenyl)-: is an organic compound containing a tetrazine ring with a 4-methylphenyl group attached at the 3-position. Tetrazines are a class of nitrogen-rich heterocycles known for their unique chemical properties, including high electron affinity and the ability to participate in inverse electron demand Diels-Alder reactions . These properties make tetrazines valuable in various fields such as organic synthesis, materials science, and bioorthogonal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrazine, 3-(4-methylphenyl)- can be synthesized through several methods. One common approach involves the cyclization of nitriles with hydrazine, followed by oxidation . For example, 4-methylbenzonitrile can be reacted with hydrazine hydrate to form the corresponding dihydrotetrazine, which is then oxidized using agents like hydrogen peroxide or ferric chloride to yield the desired tetrazine .
Industrial Production Methods: Industrial production of tetrazines often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods may also employ alternative oxidizing agents and catalysts to improve the overall process .
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetrazine, 3-(4-methylphenyl)- undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder Reactions: This reaction involves the tetrazine acting as a diene and reacting with electron-rich dienophiles to form pyridazines.
Nucleophilic Substitution: Tetrazines can undergo nucleophilic substitution reactions, particularly at the 3- and 6-positions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ferric chloride, and bromine are commonly used for the oxidation of dihydrotetrazines to tetrazines.
Dienophiles: Electron-rich alkenes and alkynes are used in Diels-Alder reactions with tetrazines.
Major Products:
Pyridazines: Formed from Diels-Alder reactions with dienophiles.
Substituted Tetrazines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1,2,4,5-Tetrazine, 3-(4-methylphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrazine, 3-(4-methylphenyl)- primarily involves its participation in inverse electron demand Diels-Alder reactions. The tetrazine ring acts as an electron-deficient diene, reacting with electron-rich dienophiles to form pyridazine derivatives . This reaction is highly selective and occurs under mild conditions, making it suitable for various applications in chemistry and biology .
Comparison with Similar Compounds
1,2,4,5-Tetrazine: The parent compound without any substituents.
3,6-Dimethyl-1,2,4,5-Tetrazine: A derivative with methyl groups at the 3- and 6-positions.
3-Phenyl-1,2,4,5-Tetrazine: A derivative with a phenyl group at the 3-position.
Uniqueness: 1,2,4,5-Tetrazine, 3-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and properties. This substitution can enhance the compound’s stability and alter its electronic characteristics, making it suitable for specific applications in materials science and bioorthogonal chemistry .
Properties
CAS No. |
37385-31-2 |
|---|---|
Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C9H8N4/c1-7-2-4-8(5-3-7)9-12-10-6-11-13-9/h2-6H,1H3 |
InChI Key |
XMOHKSLFQKGAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
